Cas no 2166968-73-4 (tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate)

Tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate is a specialized carbamate derivative featuring both chlorosulfonyl and tert-butyl carbamate functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chlorosulfonyl group enhances reactivity, enabling efficient sulfonamide formation, while the tert-butyl carbamate moiety provides stability and selective deprotection under mild acidic conditions. Its structural versatility allows for modular incorporation into more complex molecules. The compound is typically handled under controlled conditions due to the reactivity of the chlorosulfonyl group. It is valued for its role in constructing sulfonamide-based scaffolds with high precision.
tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate structure
2166968-73-4 structure
Product name:tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate
CAS No:2166968-73-4
MF:C10H20ClNO4S
Molecular Weight:285.788101196289
CID:6062467
PubChem ID:165565493

tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate
    • tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
    • EN300-1577578
    • 2166968-73-4
    • インチ: 1S/C10H20ClNO4S/c1-5-6-12(7-8-17(11,14)15)9(13)16-10(2,3)4/h5-8H2,1-4H3
    • InChIKey: UKOBDUXCBAIQKJ-UHFFFAOYSA-N
    • SMILES: ClS(CCN(C(=O)OC(C)(C)C)CCC)(=O)=O

計算された属性

  • 精确分子量: 285.0801570g/mol
  • 同位素质量: 285.0801570g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 7
  • 複雑さ: 342
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.2
  • トポロジー分子極性表面積: 72.1Ų

tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1577578-2.5g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
2.5g
$2379.0 2023-06-04
Enamine
EN300-1577578-0.25g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
0.25g
$1117.0 2023-06-04
Enamine
EN300-1577578-5.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
5g
$3520.0 2023-06-04
Enamine
EN300-1577578-0.1g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
0.1g
$1068.0 2023-06-04
Enamine
EN300-1577578-1000mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
1000mg
$1214.0 2023-09-24
Enamine
EN300-1577578-250mg
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
250mg
$1117.0 2023-09-24
Enamine
EN300-1577578-0.5g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
0.5g
$1165.0 2023-06-04
Enamine
EN300-1577578-10.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
10g
$5221.0 2023-06-04
Enamine
EN300-1577578-0.05g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
0.05g
$1020.0 2023-06-04
Enamine
EN300-1577578-1.0g
tert-butyl N-[2-(chlorosulfonyl)ethyl]-N-propylcarbamate
2166968-73-4
1g
$1214.0 2023-06-04

tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate 関連文献

tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamateに関する追加情報

Introduction to tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate (CAS No. 2166968-73-4)

tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate (CAS No. 2166968-73-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a versatile intermediate in synthetic chemistry.

The molecular structure of tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate is composed of a tert-butyl group, a chlorosulfonyl group, and an ethyl and propyl carbamate moiety. The tert-butyl group provides steric hindrance and stability, while the chlorosulfonyl group imparts reactivity and functional versatility. The combination of these groups makes this compound a valuable building block for the synthesis of more complex molecules.

Recent studies have highlighted the importance of tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate in the development of new drugs. For instance, researchers at the University of California, San Francisco, have utilized this compound as a key intermediate in the synthesis of a novel class of antiviral agents. These agents have shown efficacy against a range of viral infections, including influenza and coronaviruses. The chlorosulfonyl group in the compound plays a crucial role in enhancing the antiviral activity by facilitating specific interactions with viral proteins.

In addition to its applications in antiviral drug development, tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate has also been explored for its potential in cancer therapy. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent anticancer activity against various cancer cell lines. The tert-butyl group contributes to the stability and bioavailability of these derivatives, making them promising candidates for further clinical evaluation.

The synthetic versatility of tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate is another key factor contributing to its significance in pharmaceutical research. The chlorosulfonyl group can undergo various chemical transformations, such as nucleophilic substitution and elimination reactions, allowing for the facile synthesis of a wide range of derivatives. This flexibility is particularly valuable in the optimization of drug candidates, where subtle structural modifications can significantly impact pharmacological properties.

Beyond its direct applications in drug development, tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate has also found utility as a reagent in organic synthesis. Its ability to introduce both sulfonamide and carbamate functionalities into target molecules makes it an attractive choice for synthetic chemists working on complex natural product syntheses or the preparation of functionalized polymers.

The safety profile of tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate is an important consideration in its use as a research tool and potential therapeutic agent. Preliminary toxicological studies have indicated that this compound exhibits low toxicity at relevant concentrations, although further investigations are necessary to fully understand its safety profile.

In conclusion, tert-butyl N-2-(chlorosulfonyl)ethyl-N-propylcarbamate (CAS No. 2166968-73-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for scientists working on the development of new drugs and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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